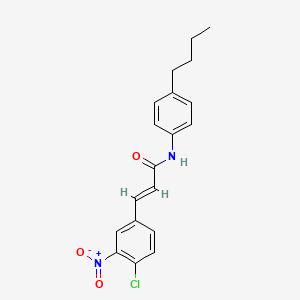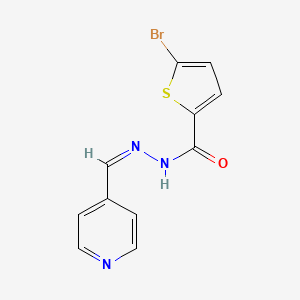![molecular formula C13H18BrNOS B4892326 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide is a synthetic compound that has gained significant interest in the scientific community due to its potential use in various applications. This compound is a thioamide derivative that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide involves its ability to inhibit certain enzymes. Specifically, it has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of neurotransmitters in the brain, which can have beneficial effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide are related to its ability to inhibit certain enzymes. Specifically, it has been found to increase the levels of neurotransmitters in the brain, which can have beneficial effects in the treatment of various neurological disorders. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its effects are not specific to these enzymes and it may also inhibit other enzymes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide. One area of research could be to explore its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate its potential as an antioxidant and its effects on other enzymes. Finally, research could be conducted to develop more specific inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide.
Métodos De Síntesis
The synthesis of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide involves the reaction of 3-bromobenzyl chloride with tert-butylthiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide has been found to have potential in various scientific research applications. It has been studied for its potential use as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain and inhibition of these enzymes can lead to increased levels of neurotransmitters, which can have beneficial effects in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-13(2,3)15-12(16)9-17-8-10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJVAYAWXSPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methylsulfanyl]-N-tert-butylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)


![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)

![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)
![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)